molecular formula C19H17N3O4 B2383944 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide CAS No. 851404-77-8

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide

Cat. No.: B2383944
CAS No.: 851404-77-8
M. Wt: 351.362
InChI Key: DYQMCODUMQZGMH-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is a quinoline-based amide compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, could also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Major Products

    Reduction: Formation of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of quinoline N-oxide derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is unique due to the presence of both the quinoline core and the nitrobenzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. The nitro group adds reactivity, allowing for further functionalization and derivatization, while the quinoline core provides a stable scaffold for biological interactions .

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-6-7-13-11-14(18(23)21-16(13)10-12)8-9-20-19(24)15-4-2-3-5-17(15)22(25)26/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMCODUMQZGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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